Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate
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Overview
Description
Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate is a synthetic compound with the molecular formula C16H22FN3O2S and a molecular weight of 339.43 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluoroiodobenzene as a precursor.
Carbothioylation: The carbothioyl group is added through reactions involving thiocarbonyl compounds under basic conditions.
Esterification: The final step involves esterification of the intermediate product with ethyl bromoacetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in neuropharmacology.
Medicine: Explored for its potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances binding affinity to certain receptors, while the piperazine ring modulates the compound’s pharmacokinetic properties . The carbothioyl group may contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the carbothioyl and ester groups.
Ethyl 3-{[4-(2-chlorophenyl)piperazine-1-carbothioyl]amino}propanoate: Similar structure with a chlorine atom instead of fluorine.
N-{[4-(2-Fluorophenyl)piperazine-1-yl]carbothioyl}glycine: Similar structure but with a glycine moiety instead of propanoate.
Uniqueness
Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its potential as a pharmacophore, while the carbothioyl group provides additional reactivity.
Biological Activity
Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.
Molecular Details:
Property | Value |
---|---|
Molecular Formula | C20H22FN3O2S |
Molecular Weight | 387.5 g/mol |
IUPAC Name | This compound |
InChI Key | OGSURDKXMJDNGT-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F) |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The piperazine moiety is known to influence serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders. The fluorophenyl group enhances binding affinity to these receptors, potentially leading to increased efficacy in therapeutic applications.
Inhibition Studies
Recent studies have shown that compounds similar to this compound exhibit significant inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. For instance, derivatives containing the 2-fluorophenyl piperazine moiety have been evaluated for their MAO inhibitory activities:
- T6 : IC50 = 0.013 µM (MAO-B)
- T3 : IC50 = 0.039 µM (MAO-B)
These compounds demonstrated selectivity and reversibility in their inhibition, suggesting potential for treating neurodegenerative disorders such as Alzheimer's disease .
Cytotoxicity Assessment
In vitro studies assessing cytotoxic effects on healthy fibroblast cells (L929) revealed varying degrees of toxicity among related compounds:
- T3 : Significant cytotoxicity at higher concentrations (IC50 = 27.05 µM).
- T6 : No cytotoxic effects observed at any tested concentration (IC50 > 120.6 µM).
This indicates that this compound may possess a favorable safety profile compared to other derivatives .
Neuropharmacological Applications
Research has indicated that compounds with similar structures to this compound could be effective in managing conditions related to serotonin dysregulation, such as depression and anxiety disorders. The ability of these compounds to selectively inhibit MAO-B while sparing MAO-A may lead to fewer side effects typically associated with non-selective MAO inhibitors.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other piperazine derivatives reveals distinct pharmacological profiles based on structural variations:
Compound Name | MAO-B IC50 (µM) | Cytotoxicity (IC50, µM) |
---|---|---|
This compound | TBD | TBD |
T6 (similar derivative) | 0.013 | >120.6 |
T3 (similar derivative) | 0.039 | 27.05 |
This table emphasizes the potential advantages of this compound in terms of selectivity and safety .
Properties
IUPAC Name |
ethyl 3-[[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O2S/c1-2-22-15(21)7-8-18-16(23)20-11-9-19(10-12-20)14-6-4-3-5-13(14)17/h3-6H,2,7-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACNAJPTEOYCPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=S)N1CCN(CC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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